Z-D-Lys(boc)-osu

Description

Contextualization within Protected D-Amino Acid Chemistry

The use of protected amino acids is fundamental to peptide synthesis, preventing unwanted side reactions and ensuring the formation of the desired peptide sequence. While L-amino acids are the proteinogenic building blocks found in nature, their counterparts, D-amino acids, offer significant advantages in the design of therapeutic peptides and other bioactive molecules. jpt.comtufts.edu

The incorporation of D-amino acids into peptide chains can dramatically enhance their stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids. tufts.edubio-works.com This increased resistance to proteolysis extends the half-life of peptide-based drugs in biological systems, improving their bioavailability and therapeutic efficacy. lifetein.com Z-D-Lys(Boc)-OSu is a prime example of a protected D-amino acid designed for this purpose. The Z and Boc protecting groups are "orthogonal," meaning they can be removed under different chemical conditions, providing synthetic flexibility. scispace.comchempep.com The Z group is typically removed by hydrogenolysis, while the Boc group is labile to acid treatment. scispace.com This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Significance as a Lysine (B10760008) Derivative in Peptide Synthesis and Bioconjugation Research

Lysine, with its side-chain amino group, is a particularly useful amino acid for chemical modification and bioconjugation. This compound leverages this property by providing a D-lysine residue with differentially protected amino groups. The activated OSu ester facilitates efficient coupling to the free N-terminus of a growing peptide chain or to amine-containing molecules. chemimpex.comcymitquimica.com

In peptide synthesis, the use of this compound allows for the introduction of a D-lysine residue at a specific position in the peptide sequence. This can induce specific secondary structures, such as β-turns, which can be crucial for biological activity. nih.gov Furthermore, the ε-amino group, protected by the Boc group, can be selectively deprotected at a later stage to allow for the attachment of other molecules, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains, or cytotoxic drugs for targeted cancer therapy. bio-works.comchempep.com

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, heavily relies on reagents like this compound. chemimpex.com The ability to conjugate molecules to the lysine side chain enables the creation of complex biomolecular architectures and targeted drug delivery systems. chemimpex.com

Overview of its Strategic Utility in Chemical Biology and Organic Synthesis

The utility of this compound extends beyond linear peptide synthesis into the broader fields of chemical biology and organic synthesis. In chemical biology, it serves as a versatile tool for creating probes to study biological processes. For instance, peptides containing this compound can be functionalized with reporter groups to investigate protein-protein interactions or enzyme activity. chemimpex.com

In organic synthesis, protected amino acids like this compound are valuable chiral building blocks. The defined stereochemistry of the D-lysine core can be used to introduce chirality into larger, more complex molecules. The orthogonal protecting groups allow for a stepwise and controlled synthetic strategy, which is essential for the total synthesis of natural products and other complex organic targets. The reactivity of the OSu ester also allows for its use in the synthesis of peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacological properties. americanpeptidesociety.org

Interactive Data Tables

Below are interactive tables summarizing the key properties and applications of this compound and related compounds.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 78603-23-3 | chemimpex.com |

| Molecular Formula | C23H31N3O8 | chemimpex.com |

| Molecular Weight | 477.51 g/mol | sigmaaldrich.com |

| Appearance | White crystal or crystalline powder | chemimpex.com |

| Melting Point | 92 - 108 °C | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

| Storage Temperature | 0 - 8 °C | chemimpex.com |

| Application Area | Description | Reference |

|---|---|---|

| Peptide Synthesis | Serves as a building block for incorporating D-lysine into peptide chains, enhancing stability and allowing for subsequent modifications. | chemimpex.com |

| Bioconjugation | Facilitates the attachment of biomolecules to the lysine side chain for creating targeted therapies and functionalized materials. | chemimpex.com |

| Drug Delivery | Incorporated into drug delivery systems to improve the stability and bioavailability of therapeutic agents. | chemimpex.com |

| Chemical Biology | Used to create chemical probes for studying biological processes and interactions. | chemimpex.com |

| Organic Synthesis | Acts as a chiral building block for the synthesis of complex organic molecules and peptidomimetics. | scispace.com |

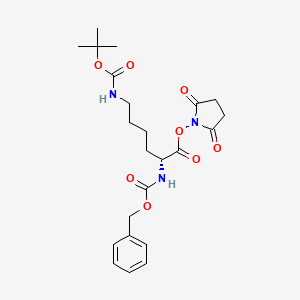

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O8/c1-23(2,3)33-21(30)24-14-8-7-11-17(20(29)34-26-18(27)12-13-19(26)28)25-22(31)32-15-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,30)(H,25,31)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFVVSXVXQRYFS-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Z D Lys Boc Osu

Preparation Pathways for Nα-Z-Nε-Boc-D-lysine N-Hydroxysuccinimide Ester

The synthesis of Z-D-Lys(Boc)-OSu originates from its precursor, Nα-Z-Nε-Boc-D-lysine. The critical step in this transformation is the activation of the carboxylic acid group to facilitate subsequent amide bond formation. This is most commonly achieved through the generation of an active ester, specifically a succinimidyl ester.

Active Ester Synthesis Approaches for Succinimidyl Esters

The formation of a succinimidyl ester from a carboxylic acid is a widely employed strategy in peptide synthesis to enhance the reactivity of the carboxyl group towards nucleophilic attack by an amine. nbinno.comnbinno.com Several methodologies have been developed for this purpose, with the carbodiimide-mediated approach being the most traditional and prevalent. amerigoscientific.comenamine.net

Carbodiimide-Mediated Synthesis: This method typically involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). enamine.netnih.gov The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with the carbodiimide (B86325). This intermediate is then subjected to nucleophilic attack by N-hydroxysuccinimide (NHS), yielding the desired NHS ester and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). amerigoscientific.com The reaction can be summarized as follows:

Step 1 (Activation): R-COOH + DCC → R-CO-O-C(=N-cyclohexyl)-NH-cyclohexyl (O-acylisourea intermediate)

Step 2 (Esterification): R-CO-O-C(=N-cyclohexyl)-NH-cyclohexyl + NHS → R-CO-ON(COCH₂)₂ (NHS ester) + DCU

While effective, a significant drawback of this method is the formation of the often poorly soluble urea byproduct, which can complicate the purification of the final product. amerigoscientific.com

Alternative Approaches: To circumvent the issues associated with carbodiimide reagents, alternative methods for the synthesis of NHS esters have been developed. These include:

Mixed Anhydrides: Activation of the carboxylic acid can be achieved through the formation of a mixed anhydride, which then reacts with NHS. amerigoscientific.com

Oxidizing Conditions: More recent methodologies involve the coupling of alcohols or aldehydes with NHS under oxidizing conditions. amerigoscientific.com

Palladium-Catalyzed Carbonylation: This innovative technique allows for the synthesis of NHS esters from (het)aryl halides and NHS under carbon monoxide pressure. amerigoscientific.com

Triphenylphosphine (B44618) and Iodine: A combination of triphenylphosphine (PPh₃) and iodine (I₂) can be used to activate carboxylic acids for reaction with NHS, avoiding the need for carbodiimides. organic-chemistry.org

Below is an interactive data table comparing various methods for the synthesis of N-hydroxysuccinimide esters.

| Method | Coupling/Activating Agents | Byproducts | Advantages | Disadvantages |

| Carbodiimide | DCC, DIC | Urea derivatives (e.g., DCU) | Robust, widely applicable | Byproduct removal can be difficult |

| Mixed Anhydride | Acid anhydrides | Varies | Avoids urea byproducts | May have other side reactions |

| Oxidative Coupling | 2-iodobenzoic acid (IBX) | Varies | Broader substrate scope (alcohols, aldehydes) | Requires specific oxidizing agents |

| Pd-Catalyzed Carbonylation | Palladium catalyst, CO | Varies | Access from halogenated derivatives | Requires specialized equipment (CO pressure) |

| I₂/PPh₃ | Iodine, Triphenylphosphine | Triphenylphosphine oxide | Carbodiimide-free, mild conditions | Stoichiometric use of reagents |

Role of N-Hydroxysuccinimide Activation in Lysine (B10760008) Derivatization

The activation of the carboxylic acid of Z-D-Lys(Boc)-OH with N-hydroxysuccinimide is a critical step that transforms it into a highly efficient acylating agent. nbinno.comnbinno.commdpi.com NHS esters are particularly effective in peptide synthesis for several reasons:

Enhanced Reactivity: The succinimidyl group is an excellent leaving group, making the carbonyl carbon of the ester highly susceptible to nucleophilic attack by the primary amine of another amino acid. nbinno.com This facilitates the formation of a stable amide (peptide) bond under mild reaction conditions. mdpi.com

Relative Stability: While highly reactive towards amines, NHS esters exhibit a degree of stability towards hydrolysis, allowing for their isolation, purification, and storage. chemicalbook.com

Water-Soluble Byproduct: The N-hydroxysuccinimide that is released as a byproduct during the coupling reaction is water-soluble, which simplifies the purification of the resulting peptide. enamine.netchemicalbook.com

In the context of lysine derivatization, the NHS ester of Z-D-Lys(Boc)-OH allows for the selective formation of a peptide bond at the C-terminus of the lysine residue, while the α- and ε-amino groups remain protected. mdpi.comnih.gov This precise control is fundamental to the stepwise elongation of a peptide chain.

Principles of Protecting Group Chemistry in Lysine-Based Scaffolds

The strategic use of protecting groups is a cornerstone of modern peptide synthesis, and the doubly protected nature of this compound exemplifies this principle. Lysine, with its two primary amino groups (the α-amino group and the ε-amino group in the side chain), requires careful protection to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. nbinno.compeptide.com

Benzyloxycarbonyl (Z) Group for Nα-Protection Strategies

The benzyloxycarbonyl (Z or Cbz) group is a well-established and widely used protecting group for the α-amino functionality of amino acids. creative-peptides.com Its key features include:

Stability: The Z group is stable under the basic and mildly acidic conditions often employed in peptide synthesis. creative-peptides.com

Cleavage Conditions: The primary method for the removal of the Z group is through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst). creative-peptides.com This process is typically clean and efficient. Alternatively, it can be cleaved by strong acids such as hydrobromic acid in acetic acid (HBr/AcOH), although this method is less mild. creative-peptides.com

In this compound, the Z group protects the α-amino group, preventing it from participating in nucleophilic reactions during peptide coupling.

tert-Butyloxycarbonyl (Boc) Group in Nε-Side Chain Protection and Nα-Blocking

The tert-butyloxycarbonyl (Boc) group is another cornerstone of peptide synthesis, frequently used for both Nα and side-chain amino group protection. peptide.comcreative-peptides.com Its defining characteristic is its lability under acidic conditions.

Acid-Labile Nature: The Boc group is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. nbinno.com This deprotection proceeds via a mechanism that generates a stable tert-butyl cation.

Stability: The Boc group is stable to the basic conditions used for the deprotection of the Fmoc group and to the hydrogenolysis conditions used to cleave the Z group. peptide.com

In this compound, the Boc group specifically protects the ε-amino group of the lysine side chain, preventing it from forming a peptide bond and thus avoiding the formation of branched peptides.

D-Stereoisomer Specificity in Amino Acid Derivatization

The chirality of amino acids is a fundamental aspect of their biological function, with L-amino acids being the predominant enantiomers found in mammalian proteins. nih.gov However, D-amino acids also exist in nature and exhibit distinct and significant biological roles, particularly as agonists or antagonists of neuronal receptors involved in higher brain functions. nih.govresearchgate.net The deliberate incorporation of D-amino acids into synthetic peptides is a critical strategy in medicinal chemistry and drug design. This specificity, offered by reagents like this compound, allows for the synthesis of peptides with tailored properties. The use of a stereochemically pure D-isomer building block is essential for ensuring that the final peptide has a precisely defined three-dimensional structure, which in turn dictates its biological activity.

The primary analytical challenge with stereoisomers is that enantiomers possess identical physical and chemical properties, making their separation and quantification difficult without specialized techniques. researchgate.net A common strategy to overcome this is chiral derivatization. This process involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) that is itself enantiomerically pure. This reaction converts the pair of enantiomers into a pair of diastereomers. researchgate.net Unlike enantiomers, diastereomers have different physical properties and can be separated and quantified using standard chromatographic methods like reversed-phase high-performance liquid chromatography (HPLC). nih.govresearchgate.net

For example, chiral derivatizing agents such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) or Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (l-FDLA) are used to transform amino acid enantiomers into diastereomers, enabling their separation and analysis. researchgate.netbiorxiv.orgnih.gov This principle underscores the importance of stereochemical purity in chemical reactions involving amino acids.

In the context of peptide synthesis, this compound serves not as an analytical derivatizing agent, but as a specific building block for incorporating a D-lysine residue into a peptide chain. cymitquimica.comgoogle.com The "derivatization" in this sense is the synthetic modification of the growing peptide by adding this D-isomer. The specificity of this reaction is paramount. The use of the pure D-stereoisomer ensures that the resulting peptide has the intended stereochemistry at that specific position.

The functional groups of this compound are tailored for this specific role in synthesis, as detailed in the table below.

| Functional Group | Abbreviation | Role in Derivatization (Peptide Synthesis) |

| Benzyloxycarbonyl | Z | Protects the α-amino group of the D-lysine to prevent unwanted side reactions during peptide coupling. It offers orthogonal protection to the Boc group. cymitquimica.comnbinno.com |

| tert-Butyloxycarbonyl | Boc | Protects the ε-amino group on the lysine side chain, ensuring that peptide bond formation occurs exclusively at the α-amino group of the subsequent amino acid. |

| N-hydroxysuccinimide ester | OSu | An activated ester of the carboxylic acid group. It readily reacts with the free amino group of another amino acid to form a stable peptide bond under mild conditions, enhancing coupling efficiency. cymitquimica.com |

| D-Configuration | D- | Specifies the stereochemistry at the α-carbon of the lysine residue. Its incorporation has profound effects on the final peptide's properties. |

The incorporation of a D-amino acid like D-lysine via this compound imparts specific and desirable properties to the resulting peptide, which are not achievable with its L-counterpart. These properties are crucial for the development of peptide-based therapeutics.

| Property | L-Amino Acid Peptides | Peptides with Incorporated D-Amino Acids | Rationale for D-Isomer Specificity |

| Proteolytic Stability | Highly susceptible to degradation by proteases and peptidases in the body. | Significantly more resistant to enzymatic degradation. | Proteolytic enzymes are stereospecific and primarily recognize L-amino acid residues. The presence of a D-isomer disrupts this recognition, leading to a longer biological half-life. |

| Conformational Structure | Adopts standard secondary structures (e.g., α-helices, β-sheets). | Introduces specific conformational constraints or "kinks," leading to more defined and often more rigid three-dimensional structures. | The altered stereochemistry at the α-carbon forces changes in the peptide backbone torsion angles, enabling the design of specific, biologically active conformations. |

| Receptor Binding & Activity | Interacts with biological targets in a manner dictated by the natural L-conformation. | Can exhibit altered binding affinity and selectivity. May act as an agonist or antagonist, sometimes with higher potency than the all-L equivalent. nih.gov | The precise three-dimensional shape of a peptide is critical for its interaction with receptors. Modifying the stereochemistry of a single amino acid can fundamentally change this interaction. |

Applications of Z D Lys Boc Osu in Advanced Peptide Research

Integration into Modern Peptide Synthesis Strategies

Z-D-Lys(Boc)-OSu is a versatile building block integrated into both solid-phase and solution-phase peptide synthesis methodologies, valued for its pre-activated carboxyl group and orthogonal protection scheme.

Role in Solid-Phase Peptide Synthesis (SPPS) Protocols

In Solid-Phase Peptide Synthesis (SPPS), this compound serves as a critical component for introducing a D-lysine residue with latent sites for modification. google.comiris-biotech.de The standard SPPS approach involves assembling a peptide chain on a solid resin support. iris-biotech.de When using the popular Fmoc/tBu strategy, the this compound derivative can be incorporated strategically. researchgate.net After its coupling to the resin-bound peptide, the Boc group on the lysine (B10760008) side chain can be selectively removed using acid, leaving the Z group on the α-amine and the rest of the peptide's acid-labile side-chain protecting groups intact. researchgate.netgoogle.com This allows for the specific modification of the ε-amino group, such as attaching reporter molecules, polyethylene (B3416737) glycol (PEG) chains, or building branched structures, while the peptide remains anchored to the resin. sigmaaldrich.com

Conversely, in the Boc/Bzl SPPS strategy, the orthogonality is reversed. researchgate.net The Z group is stable to the repetitive Boc removal steps (using TFA) during chain elongation. researchgate.netub.edu Once the main peptide sequence is assembled, the Z group can be selectively cleaved via hydrogenation to expose the α-amino group for specific reactions, such as cyclization or the attachment of another peptide fragment, before the final cleavage from the resin. researchgate.netthieme-connect.de The OSu ester facilitates efficient coupling to the free N-terminal amine of the growing peptide chain on the solid support. issuu.com

Utility in Solution-Phase Peptide Synthesis Approaches

This compound is also highly valuable in solution-phase peptide synthesis, a method often favored for large-scale production and the synthesis of complex peptide fragments. google.com In this approach, protected amino acids and peptide fragments are coupled in a suitable solvent, followed by purification after each step. google.com The OSu ester of this compound provides a highly reactive "active ester" that readily couples with the free amino group of another amino acid or peptide segment, often without the need for additional, potentially racemization-inducing, coupling reagents. google.comgoogle.com

This method was utilized in an improved process for preparing octreotide, where Z-D-Trp-OSu was coupled with L-Lys(Boc)-OH in a solution phase. google.com The Z and Boc groups provide the necessary orthogonal protection to build complex peptide fragments that are later combined to form the final product. google.comgoogle.com The efficiency and predictability of the OSu-mediated coupling make it a reliable choice for creating specific peptide bonds in solution. google.com

Efficiency and Selectivity of Coupling Reactions

The N-hydroxysuccinimide (OSu) ester is a widely used activating group in peptide synthesis due to its high reactivity and selectivity towards primary and secondary amines, leading to the formation of stable amide bonds. chemimpex.com This activation strategy results in efficient coupling reactions with high yields and minimal side reactions. chemimpex.com The reaction of the OSu ester with a free amine is typically rapid and clean, which is advantageous in both SPPS and solution-phase synthesis.

The selectivity of this compound is governed by its orthogonal protecting groups. researchgate.net When reacting with a peptide, the coupling occurs exclusively at the intended free amino group, as the internal α- and ε-amino functions of the D-lysine derivative are securely protected. This prevents unwanted polymerization or side-chain branching at undesired positions. The distinct removal conditions for the Z and Boc groups ensure that subsequent modifications can be directed with high precision to either the N-terminus or the side chain of the incorporated lysine residue. issuu.com

Table 1: Protecting Group Properties in this compound

| Protecting Group | Abbreviation | Location on D-Lysine | Cleavage Condition | Stability |

|---|---|---|---|---|

| Benzyloxycarbonyl | Z | α-amino group | Hydrogenolysis (e.g., H₂/Pd-C) | Stable to mild acid (TFA) and base |

| tert-Butoxycarbonyl | Boc | ε-amino group | Mild acid (e.g., TFA) | Stable to hydrogenolysis and mild base |

Construction of Architecturally Complex Peptidic Structures

The unique stereochemistry (D-configuration) and orthogonal protection of this compound make it an exceptional tool for building architecturally complex peptidic structures. D-amino acids are often incorporated into peptides to increase their resistance to proteolytic degradation by enzymes that typically recognize L-amino acids. sigmaaldrich.com This enhances the peptide's in-vivo stability, a crucial attribute for therapeutic candidates.

Furthermore, the lysine side chain serves as a branching point. After incorporation into a peptide chain and selective deprotection of the ε-amino group (by removing Boc), a second peptide chain or other functional moiety can be synthesized off the side chain. rsc.org This is a fundamental technique for creating branched or "dendrimeric" peptides. The Z-group on the main chain's N-terminus can later be removed to allow for further elongation or cyclization, leading to highly complex, multi-functional peptide constructs. researchgate.net This strategy is employed in the synthesis of peptide-based vaccines, drug delivery systems, and biomaterials where a specific three-dimensional architecture is required for function. rsc.org

Design and Synthesis of Branched and Modified Polymeric Polypeptides

This compound is instrumental in the synthesis of branched polypeptides, particularly those based on a poly-lysine backbone. rsc.org These structures are of significant interest in biomedical research for applications such as gene delivery, drug targeting, and the development of synthetic vaccines. rsc.org

The synthesis of such polymers often begins with a poly(L-lysine) or other polypeptide backbone. The free ε-amino groups along this backbone can be reacted with this compound. The activated OSu ester ensures efficient coupling to the lysine side chains of the polymer. Following this grafting step, the newly introduced Boc groups can be removed under acidic conditions, exposing a new layer of free amino groups. This process can be repeated, allowing for the generation of highly branched, dendritic, or hyperbranched polypeptide structures. rsc.org The Z-group can be retained as a stable cap or removed at a later stage for further functionalization. This layer-by-layer approach provides precise control over the size, density, and surface functionality of the final polymeric polypeptide. rsc.org

Table 2: Research Applications of Branched Polypeptides

| Application Area | Purpose of Branched Structure | Example |

|---|---|---|

| Gene Delivery | The polycationic structure condenses and protects DNA/RNA for cellular delivery. | Poly-lysine based carriers for non-viral gene delivery. rsc.org |

| Drug Targeting | Serves as a scaffold to attach multiple drug molecules and targeting ligands. | Conjugates with chemotherapeutic agents like daunomycin. rsc.org |

| Synthetic Vaccines | Presents multiple copies of a peptide epitope to elicit a stronger immune response. | Conjugation of peptide epitopes to a branched polypeptide core. rsc.org |

Incorporation into Peptide Prodrug Development for Research Purposes

In the field of drug delivery, peptide-drug conjugates (PDCs) are an important class of prodrugs designed to improve the therapeutic index of potent drugs. nih.gov this compound is a valuable building block in the research and development of these PDCs. sigmaaldrich.com The lysine residue often functions as a linker or attachment point for the drug molecule. nih.gov

The synthesis of a PDC can involve coupling this compound to a targeting peptide. Subsequently, the Boc protecting group on the lysine side chain is removed, and the drug molecule, often modified with a reactive group, is conjugated to the exposed ε-amino group. The inclusion of a D-lysine residue can enhance the metabolic stability of the conjugate. sigmaaldrich.com The Z-group can protect the N-terminus during these steps and can be removed later if needed. This strategy allows for the precise placement of a drug molecule within a peptide sequence designed for specific targeting, solubility, or release characteristics, forming the basis of advanced prodrug systems for research. sigmaaldrich.comnih.gov

Z D Lys Boc Osu in Bioconjugation and Bioanalytical Probe Development

Strategies for Covalent Conjugation with Biomacromolecules

The cornerstone of Z-D-Lys(Boc)-OSu's utility is its N-hydroxysuccinimide (NHS) ester functional group. thermofisher.com NHS esters are highly reactive towards primary aliphatic amines, such as the side chain of lysine (B10760008) residues in proteins or amine-modified nucleic acids, forming stable amide bonds. thermofisher.comlumiprobe.com This reaction is most efficient in a slightly alkaline environment (pH 7.2-9.0), which facilitates the deprotonation of the amine group, enhancing its nucleophilicity. thermofisher.com The reaction releases N-hydroxysuccinimide as a byproduct. thermofisher.com

Methodologies for Protein and Antibody Labeling in Research Settings

The labeling of proteins and antibodies with molecules like fluorescent dyes, biotin (B1667282), or drugs is a fundamental technique in biomedical research. This compound and similar NHS esters are extensively used for this purpose due to the abundance of lysine residues on the surface of most proteins and antibodies. thermofisher.com

General Labeling Protocol:

A typical labeling procedure involves dissolving the protein or antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.5. thermofisher.com Buffers containing primary amines, like Tris, should be avoided as they can compete with the target protein for reaction with the NHS ester. lumiprobe.com this compound, which may have limited solubility in aqueous solutions, is often first dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the protein solution. thermofisher.comlumiprobe.com

The reaction mixture is typically incubated for 1 to 4 hours at room temperature or overnight at 4°C. lumiprobe.com The molar ratio of the NHS ester to the protein is a critical parameter that needs to be optimized to achieve the desired degree of labeling without compromising the protein's function. After the reaction, unreacted labeling reagent and byproducts are removed through methods like dialysis, size-exclusion chromatography, or spin filtration. lumiprobe.com

Challenges and Considerations:

One of the main challenges with NHS ester chemistry is the hydrolysis of the ester group in aqueous solutions, which competes with the desired conjugation reaction. thermofisher.com The rate of hydrolysis increases with pH. thermofisher.com Additionally, while highly selective for primary amines, NHS esters can sometimes react with other nucleophilic residues like serine, threonine, and tyrosine, although the resulting ester bonds are less stable than the amide bond formed with lysine. The random nature of labeling lysine residues can also lead to a heterogeneous mixture of conjugates with varying numbers of labels per protein molecule, which can impact the consistency and performance of the final product.

Table 1: Key Parameters for Protein and Antibody Labeling with NHS Esters

| Parameter | Recommended Condition/Consideration | Rationale |

| pH | 7.2 - 8.5 | Optimizes the reactivity of primary amines while minimizing rapid hydrolysis of the NHS ester. thermofisher.com |

| Buffer | Phosphate, Borate, Bicarbonate | Avoids primary amine-containing buffers (e.g., Tris) that compete with the labeling reaction. lumiprobe.com |

| Solvent for NHS Ester | DMSO or high-quality DMF | To dissolve water-insoluble NHS esters before adding to the aqueous reaction mixture. thermofisher.comlumiprobe.com |

| Reaction Time & Temperature | 1-4 hours at RT or overnight at 4°C | Allows for efficient conjugation while preserving protein integrity. lumiprobe.com |

| Molar Ratio | Empirically determined | To control the degree of labeling and avoid protein inactivation. |

| Purification | Dialysis, SEC, Spin Filtration | To remove unreacted reagents and byproducts. lumiprobe.com |

Approaches for Nucleic Acid Modification and Functionalization

While direct labeling of native DNA or RNA with this compound is not feasible due to the absence of primary aliphatic amines, a common strategy involves the enzymatic or chemical introduction of an amine-containing linker into the nucleic acid structure. tandfonline.comoup.com This "amine-modified" nucleic acid can then be readily conjugated with NHS esters like this compound. glenresearch.comglenresearch.com

Introducing Amine Functionality:

Amine groups can be incorporated into synthetic oligonucleotides during solid-phase synthesis using "amino-modifier" phosphoramidites. oup.com These reagents can introduce a primary amine at the 5' or 3' terminus, or even internally within the sequence. glenresearch.com For larger DNA molecules, amine-modified nucleotides, such as 5-(3-aminoallyl)-dUTP, can be enzymatically incorporated into DNA probes via methods like reverse transcription, nick translation, or PCR. tandfonline.com

Labeling Amine-Modified Nucleic Acids:

The labeling reaction for amine-modified nucleic acids is similar to that for proteins. The nucleic acid is dissolved in a non-nucleophilic buffer at a pH between 7 and 9. glenresearch.com The NHS ester, dissolved in a minimal amount of an organic solvent, is then added to the solution. glenresearch.com The reaction is typically allowed to proceed for a few hours at room temperature. Purification to remove unreacted label is crucial and is often achieved through ethanol (B145695) precipitation or chromatography. tandfonline.com This two-step approach is versatile, allowing for the attachment of a wide array of molecules to nucleic acids for applications in fluorescence in situ hybridization (FISH), microarrays, and other molecular biology techniques. tandfonline.comresearchgate.net

Development of Peptide-Based Probes and Conjugates for Molecular Research

This compound is a valuable building block in the synthesis of complex peptide-based probes and conjugates designed for specific molecular targets. The protected lysine derivative allows for the controlled introduction of a reactive handle for subsequent conjugation or for building branched peptide structures.

Reagents for Cellular Labeling Investigations

The ability to attach reporter molecules to peptides that can interact with or enter cells is crucial for studying cellular processes. This compound is a reactant used in the creation of reagents for cellular labeling. sigmaaldrich.com For instance, it can be incorporated into a peptide sequence, and after deprotection of the Boc group, the newly freed amine can be conjugated to a fluorescent dye or a biotin tag. This allows for the tracking of the peptide's localization and interactions within a cellular environment.

Synthesis of High-Affinity Peptide Conjugates for Transporter Binding Studies (e.g., PEPT1)

This compound has been utilized in the design of high-affinity peptide conjugates that act as markers for the small peptide transporter PEPT1 (SLC15A1). sigmaaldrich.com PEPT1 is a target for prodrug design, and understanding its substrate specificity is of great interest. By synthesizing libraries of dipeptide conjugates, where this compound can serve as a scaffold or part of the peptide sequence, researchers can screen for compounds with high affinity for PEPT1. These studies help in elucidating the structural requirements for PEPT1 binding and transport, aiding in the development of more effective drug delivery systems.

Preparation of Human Growth Hormone Derivatives for Structural and Functional Research

The modification of proteins like human growth hormone (hGH) with polymers such as polyethylene (B3416737) glycol (PEG) can improve their pharmacokinetic properties. This compound is a reactant involved in the preparation of hGH derivatives containing PEG groups. sigmaaldrich.com In this application, the OSu group of this compound can react with an amine-terminated PEG molecule. The resulting Z-D-Lys(Boc)-PEG can then be incorporated into a peptide sequence or conjugated to the hGH molecule. The Boc and Z protecting groups offer orthogonal protection, allowing for selective deprotection and further modification, enabling the creation of well-defined hGH-PEG conjugates for structural and functional studies.

Role as a Synthetic Precursor in "Click Chemistry" Reagent Development

The compound Nα-Z-Nε-Boc-D-lysine N-hydroxysuccinimide ester, abbreviated as this compound, serves as a highly versatile and valuable building block in the synthesis of reagents for "click chemistry." chemimpex.comchemimpex.com "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for creating complex molecular architectures and for bioconjugation. sumitbiomedical.com The utility of this compound in this context stems from its orthogonally protected structure. It possesses three distinct reactive sites: the α-amino group protected by a benzyloxycarbonyl (Z) group, the ε-amino group of the lysine side chain protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid activated as an N-hydroxysuccinimide (OSu) ester. chemimpex.comchemimpex.com This arrangement allows for selective deprotection and modification, enabling the precise installation of bioorthogonal handles, such as azides or alkynes, required for click reactions. issuu.comnih.gov

The strategic conversion of this compound into a click chemistry reagent typically involves the selective removal of one of the amine protecting groups, followed by the attachment of a molecule containing the desired bioorthogonal moiety. For instance, the Boc group is sensitive to acid and can be selectively removed using reagents like trifluoroacetic acid (TFA), leaving the Z group and OSu ester intact. mdpi.comnih.gov The newly exposed ε-amino group can then be acylated with a reagent carrying an azide (B81097) or alkyne function. This creates a lysine derivative that is activated for conjugation to other molecules via its OSu ester and is also equipped with a handle for subsequent click chemistry applications. researchgate.netmedchemexpress.com

Research has demonstrated the practical application of this synthetic strategy. For example, a related precursor, Boc-Lys(Boc)-OSu, which has both amino groups protected by Boc, can be reacted with propargylamine. mdpi.com In this reaction, the OSu ester is displaced by the amine of propargylamine, directly installing a terminal alkyne group onto the lysine's C-terminus. The Boc groups can then be removed with TFA to yield a lysine derivative with a C-terminal alkyne handle and two free amino groups, ready for further functionalization. mdpi.com While this example uses a di-Boc protected lysine, the principle directly applies to this compound, where the differential stability of the Z and Boc groups offers even greater synthetic flexibility. issuu.com

The resulting azide- or alkyne-modified lysine derivatives are crucial intermediates. medchemexpress.comtargetmol.com They can be incorporated into peptides or other biomolecules, providing a specific site for conjugation with a corresponding click partner (an alkyne for an azide, or vice versa). nih.govresearchgate.net This enables the construction of complex bioconjugates, such as peptide-drug conjugates, imaging agents, and functionalized materials. chemimpex.comsigmaaldrich.com

The following table summarizes the synthetic utility of lysine derivatives in preparing click chemistry reagents, illustrating the transformation from a protected amino acid to a functionalized, reaction-ready molecule.

| Starting Material Class | Synthetic Step | Reagents/Conditions | Resulting Moiety | Purpose |

| Nα-Z-Nε-Boc-D-lysine-OSu | Boc Deprotection | Trifluoroacetic Acid (TFA) | Free ε-amino group | To expose a specific site for functionalization. mdpi.com |

| Z-D-Lys(NH₂)-OSu | Azide Installation | Azidoacetic acid derivative | ε-azido group | To introduce an azide handle for CuAAC or SPAAC reactions. medchemexpress.com |

| Z-D-Lys(NH₂)-OSu | Alkyne Installation | Alkyne-containing activated ester | ε-alkyne group | To introduce an alkyne handle for click chemistry. mdpi.com |

| Boc-Lys(Boc)-OSu | Propargylation | Propargylamine, Triethylamine | C-terminal propargyl amide | To attach a terminal alkyne for subsequent click reactions. mdpi.com |

Mechanistic and Biochemical Investigations Utilizing Z D Lys Boc Osu Derivatives

Research into Protein-Protein Interactions and Post-Translational Modifications

The study of protein-protein interactions (PPIs) and post-translational modifications (PTMs) is fundamental to understanding cellular signaling and function. Z-D-Lys(Boc)-OSu and its derivatives are valuable reagents in this field. The incorporation of a D-amino acid can impart resistance to proteolytic degradation, a significant advantage for creating stable peptide-based probes and inhibitors for studying PPIs. nih.gov

Furthermore, the lysine (B10760008) side chain is a hub for a multitude of PTMs, including acetylation, methylation, and ubiquitination, which are crucial for regulating protein function and signaling cascades. nih.govnih.gov The ability to selectively deprotect and modify the ε-amino group of the incorporated D-lysine residue allows researchers to introduce mimics of these PTMs. This enables detailed investigations into how specific modifications at defined positions influence protein structure, interactions, and downstream signaling events. For example, by incorporating a lysine derivative, researchers can study the effects of acetylation on protein-protein recognition or the role of methylation in epigenetic regulation. issuu.comacs.org The stability of the D-amino acid-containing peptide backbone ensures that the observed effects are due to the introduced modification rather than peptide degradation.

Studies on Lysine Side Chain Reactivity and its Functional Role in Model Systems

The ε-amino group of lysine is a key nucleophile in many enzymatic reactions and protein interactions. This compound provides a platform to explore the reactivity and functional significance of this side chain in controlled, synthetic environments.

Research on Acetylation and Methylation Mimicry

Acetylation and methylation of lysine residues are critical PTMs that modulate protein function by altering charge and steric properties. nih.gov The positive charge of the lysine side chain is neutralized upon acetylation, a change that can significantly impact electrostatic interactions. nih.gov this compound can be used to synthesize peptides where the D-lysine residue is specifically modified to mimic either the acetylated or methylated state.

For instance, after incorporation into a peptide, the Boc group on the D-lysine side chain can be removed, and the free amine can be acetylated. This allows for the study of how charge neutralization at a specific site affects peptide conformation, binding to partner proteins, or enzymatic activity. Similarly, the amine can be mono-, di-, or tri-methylated to investigate the effects of these modifications. These mimics are often resistant to the action of deacetylases or demethylases, providing stable tools to dissect the functional consequences of these PTMs. acs.org

| Modification | Effect on Lysine Side Chain | Research Application with this compound |

| Acetylation | Neutralizes positive charge | Studying the impact of charge on protein-protein interactions and enzyme kinetics. |

| Methylation | Maintains positive charge but increases bulk | Investigating the role of steric hindrance and altered hydrogen bonding in protein recognition. |

Investigations into Ubiquitination Pathway Components

Ubiquitination, the attachment of ubiquitin to a lysine residue, is a fundamental signaling process that can lead to protein degradation or modulate protein function in non-proteolytic ways. nih.gov The process involves a cascade of enzymes (E1, E2, and E3 ligases) that ultimately transfer ubiquitin to a substrate lysine. nih.govresearchgate.net The specificity of this pathway for particular lysine residues is a key area of research. nih.gov

By using this compound to synthesize peptide substrates containing a D-lysine, researchers can investigate the tolerance of the ubiquitination machinery for unnatural amino acid configurations. These studies can help to elucidate the structural requirements for substrate recognition by E3 ligases. Furthermore, the creation of peptides with specifically modified D-lysine residues can probe how other PTMs might cross-talk with the ubiquitination signal. While ubiquitination primarily targets lysine, it has also been observed on other residues, highlighting the complexity of this modification pathway. frontiersin.org

Fragmentation Analysis of D-Lysine Containing Peptides via Mass Spectrometry (e.g., ESI/SID)

Mass spectrometry (MS) is a powerful tool for peptide sequencing and the characterization of PTMs. osu.edu Techniques like Electrospray Ionization (ESI) coupled with Surface-Induced Dissociation (SID) or Collision-Induced Dissociation (CID) are used to fragment peptides and deduce their sequence and modification sites. warwick.ac.ukosu.edu The presence of a D-amino acid, such as D-lysine, can influence the fragmentation patterns of peptides. lcms.cz

Studies have shown that the fragmentation of peptides can be influenced by the gas-phase basicity of amino acid residues. osu.edu While peptides containing L- and D-amino acids have the same mass, their different stereochemistry can lead to distinct fragmentation efficiencies and pathways, which can be observed in SID experiments. warwick.ac.uklcms.cz For example, the presence of a D-lysine might alter the preferred protonation site on the peptide backbone, leading to changes in the relative abundance of different fragment ions (e.g., b- and y-ions). osu.edu This allows for detailed mechanistic studies of peptide fragmentation and can provide insights into the gas-phase structure of peptides.

Furthermore, the fragmentation patterns of peptides containing modified lysines are used to differentiate between modifications like acetylation and trimethylation, which have very similar masses. nih.gov For instance, the neutral loss of 59 Da is a characteristic feature for a trimethylated lysine in tandem MS spectra. nih.gov The use of D-lysine containing peptides in such studies can help to refine these analytical methods and better understand the influence of stereochemistry on fragmentation behavior.

| Fragmentation Technique | Information Gained | Relevance of D-Lysine |

| ESI-SID/CID | Peptide sequence, PTM location, relative fragmentation energetics | D-Lysine can alter fragmentation patterns, providing insights into gas-phase peptide structure and fragmentation mechanisms. |

| Tandem MS (MS/MS) | Differentiation of isobaric modifications (e.g., acetylation vs. trimethylation) | D-Lysine-containing peptides serve as model systems to study the influence of stereochemistry on characteristic fragment ions and neutral losses. |

Interactions with Biomembrane Models for Mechanistic Insights

The interactions of peptides and proteins with biological membranes are crucial for many cellular processes, including signal transduction and drug delivery. The incorporation of this compound into synthetic peptides allows for the investigation of how D-amino acids affect these interactions.

Studies using phospholipid mono- and bilayer models have shown that the introduction of D-amino acids can influence the surface activity and membrane-perturbing properties of peptides. rsc.org For example, the conjugation of peptides to branched polypeptide carriers containing D-lysine can enhance their interaction with biomembrane models. rsc.org The stereochemistry of the amino acids within a peptide can have a marked influence on its conformation and how it orients itself upon interaction with a lipid bilayer. This can, in turn, affect its biological activity. The use of D-lysine derivatives allows for a systematic exploration of these structure-activity relationships, providing mechanistic insights into how peptides and proteins function at the membrane interface.

Enantiodivergent Asymmetric Cyclization Studies

The synthesis of cyclic peptides and peptidomimetics is a major area of medicinal chemistry, as cyclization can improve metabolic stability and receptor-binding affinity. Enantiodivergent synthesis refers to methods that can produce either enantiomer of a chiral product from a single chiral starting material by changing the reaction conditions.

Research has demonstrated the use of N-Boc-N-omega-bromoalkyl-alpha-amino acid derivatives, which can be prepared from precursors like Z-D-Lys(Boc)-OH, in enantiodivergent asymmetric cyclization reactions. nih.govsigmaaldrich.comsigmaaldrich.com For example, by choosing different bases and solvents, the cyclization can proceed with either retention or inversion of configuration at the alpha-carbon. nih.gov This allows for the stereocontrolled synthesis of both enantiomers of cyclic amino acids with a tetrasubstituted stereocenter from a single D-amino acid precursor. nih.gov These methods are valuable for creating libraries of structurally diverse cyclic compounds for drug discovery and for studying the stereochemical requirements of biological targets. researchgate.netresearchgate.net

Advanced Research Perspectives and Emerging Directions

Innovations in Orthogonal Protecting Group Strategies for Lysine (B10760008) Derivatives

The strategic protection of lysine's two amino groups is critical for the synthesis of well-defined peptides and conjugates. openaccesspub.org The Z and Boc groups in Z-D-Lys(Boc)-OSu are a classic example of orthogonal protection, where one can be selectively removed without affecting the other. However, the field is continuously evolving, with researchers seeking to expand the repertoire of protecting groups to offer greater flexibility and compatibility with diverse reaction conditions. openaccesspub.orgiris-biotech.de

Recent innovations focus on developing protecting groups that can be removed under even milder and more specific conditions, minimizing potential side reactions and preserving the integrity of complex biomolecules. iris-biotech.desigmaaldrich-jp.com For instance, researchers have developed novel protecting groups cleavable by specific enzymes or light, offering temporal and spatial control over deprotection. rsc.org The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group, which is stable to the piperidine (B6355638) used for Fmoc removal and the trifluoroacetic acid (TFA) used for Boc removal, but can be cleaved by hydrazine, is a prominent example of such an orthogonal strategy. iris-biotech.desigmaaldrich-jp.com This allows for on-resin, site-specific modification of lysine residues. sigmaaldrich-jp.com

Furthermore, efforts are underway to develop protecting groups that modulate the physicochemical properties of the peptide during synthesis, for example, by enhancing solubility. issuu.com The development of next-generation protecting groups like MeDmb (methyl dimethylbarbituric acid) and its derivatives aims to overcome issues such as the "scrambling" seen with the Dde group, where the protecting group can migrate to other free amines during synthesis. iris-biotech.de

Table 1: Comparison of Orthogonal Protecting Groups for Lysine

| Protecting Group | Cleavage Condition | Stability | Key Advantages |

| Boc | Mild acid (e.g., TFA) issuu.com | Base-stable | Well-established, reliable issuu.com |

| Z | Hydrogenolysis issuu.com | Acid- and base-stable | Offers an alternative removal strategy |

| Fmoc | Mild base (e.g., Piperidine) issuu.com | Acid-stable | Standard for solid-phase peptide synthesis issuu.com |

| ivDde | Hydrazine sigmaaldrich-jp.com | Stable to piperidine and TFA sigmaaldrich-jp.com | Allows for on-resin side-chain modification sigmaaldrich-jp.com |

| Mtt/Mmt | Mildly acidic conditions iris-biotech.desigmaaldrich.com | Base-stable | Enables selective deprotection on solid phase sigmaaldrich.com |

| Alloc | Pd(0) catalyst openaccesspub.org | Stable to acid and base | Provides another layer of orthogonality |

| Abac/Aboc | PLP/Periodate acs.orgnih.gov | Biocompatible removal acs.orgnih.gov | Allows deprotection on folded proteins acs.orgnih.gov |

Development of Novel Synthetic Routes for D-Amino Acid Containing Peptides

The incorporation of D-amino acids, such as the D-lysine in this compound, into peptides offers significant advantages, most notably increased resistance to proteolytic degradation. formulationbio.comlifetein.com This has spurred the development of innovative synthetic strategies to efficiently produce D-amino acid-containing peptides (DAACPs). formulationbio.comasm.org

While solid-phase peptide synthesis (SPPS) remains a dominant technique, researchers are exploring both chemical and enzymatic methods to improve the synthesis of these modified peptides. formulationbio.comwikipedia.org Chemoenzymatic approaches, which combine the flexibility of chemical synthesis with the high selectivity of enzymes, are gaining traction. asm.org For example, the use of adenylation domains from nonribosomal peptide synthetases has been demonstrated for the synthesis of various D-amino acid-containing dipeptides. asm.org

Furthermore, advancements in fragment condensation strategies allow for the assembly of larger and more complex DAACPs. wikipedia.org The development of novel coupling reagents and purification techniques is also crucial for improving the yield and purity of synthetic D-peptides. formulationbio.com The inherent chirality of D-amino acids can also be exploited to promote specific secondary structures within the peptide. formulationbio.com

Table 2: Synthetic Strategies for D-Amino Acid Containing Peptides

| Synthetic Method | Description | Advantages | Challenges |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a resin support. wikipedia.org | Rapid, automatable, high purity. wikipedia.org | Aggregation of long sequences. iris-biotech.de |

| Liquid-Phase Peptide Synthesis (LPPS) | Synthesis in solution, allowing for purification of intermediates. formulationbio.com | Scalable for industrial production. wikipedia.org | More time-consuming. |

| Fragment Condensation | Coupling of pre-synthesized peptide fragments. wikipedia.org | Better for long or complex peptides. wikipedia.org | Risk of racemization at the coupling site. wikipedia.org |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps. asm.org | High selectivity, mild conditions. asm.org | Enzyme availability and stability. |

| Native Chemical Ligation (NCL) | Chemoselective ligation of unprotected peptide segments. | Synthesis of large proteins. | Requires a C-terminal thioester and N-terminal cysteine. |

Expansion of Bioconjugation Applications beyond Established Paradigms

The activated N-hydroxysuccinimide ester of this compound makes it a prime candidate for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins or antibodies. mdpi.comwikipedia.org While traditional applications have focused on labeling and modifying proteins, new frontiers are emerging. researchgate.net

Lysine residues, due to their high abundance and surface exposure on proteins, are common targets for bioconjugation. mdpi.comnih.gov The challenge lies in achieving site-selectivity. nih.govrsc.org Innovations in this area include strategies that exploit the differential reactivity of lysine residues based on their local microenvironment or the use of enzymatic and chemo-selective methods to target specific lysines. nih.govnih.gov

The development of antibody-drug conjugates (ADCs) represents a significant application of lysine-based bioconjugation. nih.govcreative-biolabs.com By attaching potent cytotoxic drugs to monoclonal antibodies, ADCs can selectively deliver therapeutics to cancer cells. researchgate.net Furthermore, lysine derivatives are being used to create novel biomaterials, biosensors, and tools for studying cellular pathways. mdpi.com The "click chemistry" concept, including copper-catalyzed azide-alkyne cycloaddition (CuAAC), has also been adapted for lysine modification, offering highly efficient and specific conjugation. rsc.orgnih.gov

Integration into Cutting-Edge Bioanalytical and Imaging Methodologies

The unique properties of lysine and its derivatives are being harnessed in the development of advanced bioanalytical and imaging techniques. The ability to selectively introduce probes and labels via lysine modification allows for the visualization and tracking of biomolecules in complex biological systems. rsc.orgnih.gov

Fluorescent probes containing moieties that react with lysine are used for cellular imaging and the detection of specific amino acids. nih.gov For example, fluorescent probes have been designed to selectively detect lysine, enabling its quantification and imaging in living cells. nih.gov These probes often exploit the nucleophilic nature of the lysine side chain to trigger a change in fluorescence upon binding. nih.gov

In the realm of molecular imaging, lysine-based dendrimers are being developed as platforms for creating new MRI contrast agents. hokudai.ac.jp The ability to attach multiple imaging agents to a lysine-based scaffold can significantly enhance signal intensity. Furthermore, light-induced conjugation methods are enabling temporal control over the labeling of proteins in living systems, providing a powerful tool for studying dynamic cellular processes. rsc.org

Table 3: Bioanalytical and Imaging Applications of Lysine Derivatives

| Application | Technique | Description |

| Cellular Imaging | Fluorescence Microscopy | Using fluorescent probes that react with lysine to visualize its distribution in cells. nih.gov |

| Protein Labeling | Mass Spectrometry | Attaching mass tags to lysine residues to study protein structure and interactions. |

| Biosensing | Electrochemical Detection | Developing sensors that detect changes in current upon lysine binding. nih.gov |

| Magnetic Resonance Imaging (MRI) | Contrast Agents | Synthesizing lysine-based macromolecules that carry contrast agents for enhanced imaging. hokudai.ac.jp |

| In Vivo Imaging | Light-Induced Conjugation | Using light to trigger the attachment of imaging probes to proteins in living organisms. rsc.org |

Theoretical and Computational Studies of Lysine-Based Systems

Computational methods are playing an increasingly important role in understanding the behavior of lysine-based systems at the molecular level. acs.orgacs.org These studies provide insights that complement experimental findings and guide the design of new molecules with desired properties. acs.org

Molecular dynamics (MD) simulations are used to study the interactions of lysine side chains with other molecules, such as lipid membranes. acs.orgnih.gov These simulations can reveal the energetic contributions of lysine to protein stability and function. nih.gov For example, computational studies have been used to compare the interactions of lysine and arginine side chains with lipid bilayers, providing a deeper understanding of how these residues influence membrane protein structure and function. acs.orgnih.gov

Quantum mechanical (QM) calculations are employed to investigate the electronic properties of lysine and its derivatives, such as pKa values and reaction mechanisms. physchemres.org Theoretical studies have explored how the secondary structure of a peptide influences the acidity of lysine residues. physchemres.org Furthermore, computational approaches are being developed to predict post-translational modification sites on lysine residues and to design covalent inhibitors that target specific lysines in proteins. acs.orgnih.gov These in silico methods are accelerating the discovery and development of new therapeutics. acs.org

Q & A

What are the key steps in synthesizing Z-D-Lys(Boc)-OSu, and how can purity be validated?

Level: Basic

Methodological Answer:

The synthesis of this compound typically involves sequential protection/deprotection steps. As illustrated in , Z-D-Lys(Boc)-OH is first activated (e.g., with H-Gly-OEt under acidic conditions) to form intermediates, followed by coupling with N-hydroxysuccinimide (OSu) to generate the active ester. Critical steps include:

- Purification: Use flash chromatography or recrystallization to isolate intermediates.

- Characterization: Validate purity via HPLC (≥95% purity threshold) and confirm structure using H/C NMR (e.g., Boc-group protons at ~1.4 ppm, succinimide carbonyls at ~170 ppm) .

- Mass Spectrometry: ESI-MS or MALDI-TOF to verify molecular ion peaks matching theoretical masses.

How can researchers optimize reaction yields for this compound in peptide coupling?

Level: Advanced

Methodological Answer:

Yield optimization requires systematic parameter testing:

- Solvent Selection: Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane for coupling efficiency.

- Catalyst Screening: Test bases like DIEA or DMAP for activating carboxylate intermediates.

- Temperature Control: Monitor exothermic reactions (e.g., using ice baths for OSu activation steps).

- Stoichiometry Adjustments: Optimize molar ratios (e.g., 1.2:1 OSu:carboxylic acid) to minimize side products.

Refer to for reproducible experimental documentation, including detailed reaction logs and supplementary data for outlier analysis.

What analytical techniques resolve contradictions in NMR data for this compound derivatives?

Level: Advanced

Methodological Answer:

Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from:

- Dynamic Stereochemistry: Use variable-temperature NMR to detect conformational changes.

- Impurity Identification: Perform 2D NMR (COSY, HSQC) to distinguish target signals from byproducts.

- Cross-Validation: Compare with literature (e.g., ’s intermediate spectra) and computational models (DFT-predicted chemical shifts).

Systematically document findings using ’s criteria for data presentation, ensuring reproducibility.

How should researchers design experiments to integrate this compound into complex peptide scaffolds?

Level: Advanced

Methodological Answer:

Design considerations include:

- Orthogonal Protection: Strategically combine Boc with Fmoc/t-Bu groups to enable stepwise deprotection.

- Coupling Efficiency: Pre-activate this compound with DCC/HOBt to enhance amidylation rates in solid-phase synthesis.

- Side-Reaction Mitigation: Monitor racemization via CD spectroscopy or Marfey’s reagent analysis.

Leverage ’s framework for iterative hypothesis testing, including baseline data collection and milestone tracking.

What methodologies are recommended for systematic reviews of this compound applications in peptide research?

Level: Basic

Methodological Answer:

Conduct a PRISMA-guided review:

- Search Strategy: Use databases (SciFinder, PubMed) with keywords: “this compound,” “peptide coupling,” “succinimide esters.”

- Inclusion Criteria: Prioritize peer-reviewed studies (avoiding non-academic sources per guidelines) and exclude non-English texts.

- Data Synthesis: Tabulate findings (e.g., yield ranges, solvent systems) and assess bias using ’s meta-analysis framework.

Adhere to ’s guidance on primary source evaluation and ACS citation standards.

How can researchers address discrepancies in reported solubility profiles of this compound?

Level: Advanced

Methodological Answer:

Discrepancies often stem from:

- Solvent Purity: Test solvents (DMF, THF) for water content via Karl Fischer titration.

- Temperature Gradients: Measure solubility at controlled temperatures (5°C–50°C) using UV-Vis spectroscopy.

- Polymorphism Screening: Perform XRPD to identify crystalline vs. amorphous forms.

Apply ’s critical evaluation framework to contextualize findings against prior studies.

What strategies ensure reproducibility in this compound-based experiments across labs?

Level: Basic

Methodological Answer:

Key strategies include:

- Detailed Protocols: Follow ’s guidelines for documenting reaction conditions (e.g., stirring speed, drying time).

- Reference Standards: Use commercially validated this compound batches for calibration.

- Inter-Lab Validation: Share raw data (HPLC chromatograms, NMR spectra) via repositories like Zenodo.

Emphasize ’s criteria for task distribution and milestone tracking in collaborative workflows.

How can computational modeling enhance the design of this compound derivatives?

Level: Advanced

Methodological Answer:

- Docking Studies: Simulate interactions with peptide elongation enzymes (e.g., peptidyl transferase) using AutoDock Vina.

- QM/MM Calculations: Predict activation energies for succinimide hydrolysis under varying pH conditions.

- SAR Analysis: Build QSAR models to correlate substituent effects with coupling efficiency.

Align with ’s requirements for mathematical rigor and SI unit consistency.

What are common pitfalls in characterizing this compound stability under storage?

Level: Basic

Methodological Answer:

Avoid:

- Ambient Storage: Degradation occurs faster at room temperature; store at –20°C under argon.

- Moisture Exposure: Use sealed vials with desiccants; confirm integrity via TGA.

- Incomplete Purity Checks: Regularly re-analyze stored batches via LC-MS.

Follow ’s emphasis on documenting raw data and environmental variables.

How can researchers formulate novel hypotheses about this compound’s role in non-canonical peptide bonds?

Level: Advanced

Methodological Answer:

- Literature Mining: Use citation tracing ( ) to identify understudied applications (e.g., β-peptide synthesis).

- Hypothesis Frameworks: Apply FINER criteria ( ) to assess feasibility, novelty, and relevance.

- Pilot Studies: Test this compound in D-amino acid coupling and analyze enantiopurity via chiral HPLC.

Incorporate ’s guidance on unresolved questions and future research directions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.